2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt
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Overview
Description
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt is a chemical compound that combines the properties of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid with lysine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt typically involves several steps:
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Formation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
Starting Materials: The synthesis begins with the preparation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid. This can be achieved through a multi-step process involving the reaction of indazole with a suitable phenylpropionic acid derivative.
Reaction Conditions: The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
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Formation of Lysine Salt
Starting Materials: The 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid is then reacted with lysine.
Reaction Conditions: This step typically involves the use of an aqueous or alcoholic solvent, with the reaction being carried out at room temperature or slightly elevated temperatures to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification systems such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
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Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Products: Reduction can result in the formation of alcohols or amines.
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Substitution
Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Products: These reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to the presence of the lysine moiety, which is known to interact with various biological molecules. It can also serve as a probe in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an anti-inflammatory agent or be used in the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, while the lysine part can facilitate binding to proteins or other biomolecules. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
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2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
- This compound lacks the lysine moiety but shares the core structure. It is used in similar applications but may have different biological activity.
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2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester
- This ester derivative is used in organic synthesis and may have different solubility and reactivity compared to the lysine salt.
Uniqueness
The presence of the lysine moiety in 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt makes it unique. This addition enhances its solubility in aqueous solutions and allows for specific interactions with biological molecules, making it more versatile in scientific research and potential therapeutic applications.
Properties
CAS No. |
102504-55-2 |
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Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(1S)-5-amino-1-carboxypentyl]azanium;2-(4-indazol-2-ylphenyl)propanoate |
InChI |
InChI=1S/C16H14N2O2.C6H14N2O2/c1-11(16(19)20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)17-18;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
RMLMBMTZPBMYRY-ZSCHJXSPSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+] |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+] |
Origin of Product |
United States |
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